molecular formula C8H5NOS B1449250 Thieno[3,2-b]pyridine-3-carbaldehyde CAS No. 1369237-95-5

Thieno[3,2-b]pyridine-3-carbaldehyde

Cat. No. B1449250
M. Wt: 163.2 g/mol
InChI Key: PCQRBOLKGFLGJO-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound . It has a molecular formula of C8H5NOS and an average mass of 163.196 Da .


Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridines have been reviewed, with selected works published from 2015 to 2019 . The synthesis of these compounds often involves substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridine-3-carbaldehyde consists of a thiophene ring fused to a pyridine ring . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .


Chemical Reactions Analysis

Thieno[2,3-b]pyridines have been synthesized using various reactions, including multicomponent synthesis starting from compounds through 3-cyanopyridine-2-thiolate intermediate . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .


Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridine-3-carbaldehyde has a molecular formula of C8H5NOS, an average mass of 163.196 Da, and a monoisotopic mass of 163.009186 Da .

Scientific Research Applications

  • Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives
    • Application : Thieno[3,2-b]pyridine derivatives are used as synthons for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .
    • Method : The process involves using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
    • Results : The experiment led to the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .
  • Synthesis of Thieno[3,4-b]thiophene Derivatives

    • Application : Thieno[3,4-b]thiophene (TbT) units with functional groups have emerged as an extremely attractive electron-withdrawing building block in organic electronics .
    • Method : The process involves using thieno[3,4-b]thiophenes (TbTs) bearing a carboxyl group in the development of donor and acceptor materials in organic solar cells (OSCs) .
    • Results : The experiment led to the development of PTB series family polymers and IDT-derived non-fullerene small molecules acceptors with state-of-the-art power conversion efficiencies .
  • Synthesis of Thieno[2,3-c]pyridine Derived GRK2 Inhibitors

    • Application : Thienopyridine derivatives are used in the synthesis of GRK2 inhibitors .
    • Method : The process involves varying the substitution in the 4-position of the thienopyridine scaffold .
    • Results : The experiment showed that replacement of the chlorine by hydrogen, fluorine, or bromine is well tolerated with all compounds registering an LLE > 3 .
  • Synthesis of Thieno[3,2-b]pyridine-2-carbaldehyde

    • Application : Thieno[3,2-b]pyridine-2-carbaldehyde is used in the synthesis of various organic compounds .
    • Method : The process involves using Thieno[3,2-b]pyridine-2-carbaldehyde as a starting material .
    • Results : The experiment led to the synthesis of various organic compounds .
  • Synthesis of Thieno[3,2-b]pyridine Derived Antibacterial Agents

    • Application : Thieno[3,2-b]pyridine derivatives are used in the synthesis of antibacterial agents .
    • Method : The process involves varying the substitution in the thienopyridine scaffold .
    • Results : The experiment showed that some of the synthesized derivatives showed greater inhibitory effect against certain organisms .

properties

IUPAC Name

thieno[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRBOLKGFLGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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